molecular formula C8H6N2O3 B8717135 1-(Isocyanatomethyl)-4-nitrobenzene

1-(Isocyanatomethyl)-4-nitrobenzene

Cat. No.: B8717135
M. Wt: 178.14 g/mol
InChI Key: SPSMUSFIEKLDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isocyanato-4-nitrobenzene, also known as p-nitrophenyl isocyanate, is a nitro-substituted aromatic isocyanate with the molecular formula C₇H₄N₂O₃ and a molecular weight of 180.12 g/mol . Its structure consists of a benzene ring with an isocyanate (-NCO) group at position 1 and a nitro (-NO₂) group at position 4 (Figure 1). The compound is characterized by its SMILES notation: O=C=Nc1ccc(cc1)[N+](=O)[O-] and CAS number 100-28-7 .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

1-(isocyanatomethyl)-4-nitrobenzene

InChI

InChI=1S/C8H6N2O3/c11-6-9-5-7-1-3-8(4-2-7)10(12)13/h1-4H,5H2

InChI Key

SPSMUSFIEKLDGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with potassium cyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired isocyanate compound.

Industrial Production Methods: In industrial settings, the production of

Comparison with Similar Compounds

1-Isocyanato-2-methyl-4-nitrobenzene (CAS 56309-59-2)

  • Structure: Benzene ring with isocyanate (-NCO) at position 1, methyl (-CH₃) at position 2, and nitro (-NO₂) at position 4.
  • Molecular Formula : C₈H₆N₂O₃; Molecular Weight : 178.15 g/mol .
  • Reactivity : The methyl group introduces steric hindrance, reducing the electrophilicity of the isocyanate group compared to 1-isocyanato-4-nitrobenzene.
  • Applications : Used as a research intermediate in specialty organic synthesis .

1-Isocyanato-4-methoxy-2-nitrobenzene (CAS 117162-85-3)

  • Structure : Isocyanate at position 1, methoxy (-OCH₃) at position 4, and nitro at position 2.
  • Molecular Formula : C₈H₆N₂O₄; Molecular Weight : 194.14 g/mol .
  • Reactivity : The electron-donating methoxy group deactivates the aromatic ring, slowing electrophilic substitution reactions.
  • Applications : Functions as a primary or secondary intermediate in pharmaceutical synthesis .

1-(4-Isothiocyanatophenoxy)-4-nitrobenzene (Nitroscanate)

  • Structure: Two benzene rings linked by an ether oxygen; one ring has nitro (-NO₂), and the other has isothiocyanate (-NCS).
  • Applications : Anthelmintic drug targeting parasitic infections. The isothiocyanate group reacts with thiol groups in parasitic proteins, disrupting cellular function .
  • Comparison : Unlike isocyanates (-NCO), isothiocyanates (-NCS) exhibit selective reactivity with thiols (-SH), making them suitable for therapeutic applications .

1-(Dichlorophenylmethyl)-4-nitrobenzene (CAS 63068-97-3)

  • Structure : Nitrobenzene substituted with a dichlorophenylmethyl group.
  • Molecular Formula: C₁₃H₉Cl₂NO₂; Molecular Weight: 282.12 g/mol .
  • Reactivity: The dichlorophenyl group increases lipophilicity, enhancing solubility in non-polar solvents.
  • Applications : Used in cross-coupling reactions and polymer synthesis .

1-(Bromomethyl)-4-nitrobenzene

  • Structure: Benzene ring with bromomethyl (-CH₂Br) and nitro (-NO₂) groups.
  • Reactivity : The bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., SN2 reactions).
  • Applications : Precursor for synthesizing amines, ethers, and polymers .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
1-Isocyanato-4-nitrobenzene C₇H₄N₂O₃ 180.12 Isocyanate, Nitro 100-28-7
1-Isocyanato-2-methyl-4-nitrobenzene C₈H₆N₂O₃ 178.15 Isocyanate, Methyl, Nitro 56309-59-2
1-Isocyanato-4-methoxy-2-nitrobenzene C₈H₆N₂O₄ 194.14 Isocyanate, Methoxy, Nitro 117162-85-3
Nitroscanate C₁₃H₇N₃O₃S 285.27 Isothiocyanate, Nitro, Ether N/A
1-(Dichlorophenylmethyl)-4-nitrobenzene C₁₃H₉Cl₂NO₂ 282.12 Dichlorophenyl, Nitro 63068-97-3

Research Findings and Case Studies

  • Synthetic Routes : 1-Isocyanato-4-nitrobenzene is synthesized via nitration of phenyl isocyanate or through palladium-catalyzed cross-coupling reactions .
  • Crystallography : Studies on sulfinyl derivatives (e.g., 1-(4-nitrobenzylsulfinyl)-4-nitrobenzene) reveal nitro groups stabilize crystal packing via π-π interactions .
  • Analytical Methods : High-performance liquid chromatography (HPLC) is used to detect nitrobenzene derivatives in pharmaceuticals, ensuring purity .
  • Safety : Isocyanates are classified as harmful, requiring precautions against inhalation and skin contact .

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